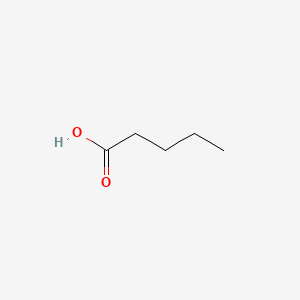
Valeric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeric acid, also known as pentanoic acid, is a straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH. It is a colorless, oily liquid with a strong, unpleasant odor reminiscent of old cheese or wet socks. This compound is naturally found in the perennial flowering plant Valeriana officinalis, from which it derives its name. This compound plays a significant role in various chemical and industrial applications, particularly in the synthesis of its esters, which are used in perfumes, cosmetics, and as food additives due to their fruity flavors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Valeric acid can be synthesized through several methods. One common synthetic route involves the oxidation of pentanol, a five-carbon alcohol. Another method is the oxo process, which involves the hydroformylation of 1-butene with syngas (a mixture of hydrogen and carbon monoxide) to form valeraldehyde, which is then oxidized to this compound .
Industrial Production Methods: In industrial settings, this compound is primarily produced via the oxo process. This method involves the reaction of 1-butene with syngas to form valeraldehyde, which is subsequently oxidized to this compound. Additionally, this compound can be produced from biomass-derived sugars through the intermediate levulinic acid, which is then hydrogenated to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Valeric acid undergoes typical carboxylic acid reactions, including:
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Reduction: Can be reduced to pentanol.
Oxidation: Can be oxidized to valeric anhydride.
Substitution: Forms valeryl chloride when reacted with thionyl chloride.
Common Reagents and Conditions:
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Amidation: Amines and dehydrating agents (e.g., dicyclohexylcarbodiimide).
Reduction: Reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate.
Substitution: Thionyl chloride for forming acyl chlorides.
Major Products:
Esters: Ethyl valerate, pentyl valerate.
Amides: Valeramide.
Alcohols: Pentanol.
Anhydrides: Valeric anhydride.
Acyl Chlorides: Valeryl chloride.
Wissenschaftliche Forschungsanwendungen
Valeric acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various esters and amides.
Biology: Studied for its role as a gut microbiota product that can influence physiological processes.
Medicine: Investigated for its potential to lower intraocular pressure and blood pressure in animal models.
Industry: Utilized in the production of flavors, fragrances, and plasticizers.
Wirkmechanismus
The mechanism by which valeric acid exerts its effects is multifaceted. In biological systems, this compound is believed to interact with G protein-coupled receptors, particularly GPR41 and GPR43, which are involved in regulating intraocular pressure and blood pressure. Additionally, this compound may influence gut microbiota composition and activity, thereby affecting host physiology .
Vergleich Mit ähnlichen Verbindungen
Valeric acid can be compared with other short-chain fatty acids such as butyric acid and hexanoic acid:
Butyric Acid (C₄H₈O₂): Has a shorter carbon chain and is known for its role in gut health and anti-inflammatory properties.
Hexanoic Acid (C₆H₁₂O₂): Has a longer carbon chain and is used in the production of esters for flavors and fragrances.
Uniqueness: this compound’s unique properties include its strong odor and its use in the synthesis of esters with fruity flavors, making it valuable in the flavor and fragrance industry
This compound’s versatility and wide range of applications make it an important compound in both scientific research and industrial processes. Its ability to undergo various chemical reactions and its potential biological effects continue to be areas of active investigation.
Eigenschaften
| ... Pentanoate was metabolized to a greater extent than octanoate and did not inhibit growth. Pentanoate inhibited acetate utilization in both the inner mitochondrial and peroxisomal compartments as indicated by a reduction in the incorporation of label from [1-14-C]acetate into lipids and into CO2, but there was no difference in oxidation of [2-14-C]pyruvate when pentanoate was the fatty acid substrate as compared to octanoate. Glyconeogenesis was inhibited when pentanoate was substituted for octanoate. ... The effects of 4-pentenoic acid were essentially the same whether octanoate or pentanoate was the fatty acid substrate, i.e. inhibition of glyconeogenesis from all labeled substrates and inhibition of [2-14-C]pyruvate oxidation. | |
CAS-Nummer |
1173023-05-6 |
Molekularformel |
C5H10O2 |
Molekulargewicht |
105.11 g/mol |
IUPAC-Name |
(3,4,5-13C3)pentanoic acid |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1+1,2+1,3+1 |
InChI-Schlüssel |
NQPDZGIKBAWPEJ-VMIGTVKRSA-N |
Isomerische SMILES |
[13CH3][13CH2][13CH2]CC(=O)O |
SMILES |
CCCCC(=O)O |
Kanonische SMILES |
CCCCC(=O)O |
Siedepunkt |
365 °F at 760 mm Hg (NTP, 1992) 186.1 °C 186-187 °C |
Color/Form |
Colorless liquid |
Dichte |
0.939 (USCG, 1999) 0.939 at 20 °C/4 °C Relative density (water = 1): 0.94 0.935-0.940 |
Flammpunkt |
192 °F (NTP, 1992) 205 °F (96 °C) (Open cup) 86 °C c.c. |
melting_point |
-30.1 °F (NTP, 1992) -34.0 °C -34.5 °C -34°C |
Physikalische Beschreibung |
Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2°F (-34°C). Boiling point 365.7°F (185.4°C). Flash point 192°F (88.9° C). Corrosive to metals and tissue. Liquid; OtherSolid, Liquid Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odou |
Verwandte CAS-Nummern |
19455-21-1 (potassium salt) 42739-38-8 (ammonium salt) 556-38-7 (zinc salt) 6106-41-8 (hydrochloride salt) 70268-41-6 (manganese(+2) salt) |
Löslichkeit |
10 to 50 mg/mL at 72° F (NTP, 1992) 0.38 M Freely soluble in alcohol, ether Soluble in oxygenated solvents. Slightly soluble in carbon tetrachloride In water, 2.4X10+4 mg/L at 25 °C 24.0 mg/mL Solubility in water, g/100ml: 2.4 miscible with alcohol, ether, 1 ml in 40 ml wate |
Dampfdichte |
3.52 (NTP, 1992) (Relative to Air) 3.5 (Air = 1) Relative vapor density (air = 1): 3.52 |
Dampfdruck |
1 mm Hg at 108 °F ; 40 mm Hg at 226.0° F; 760 mm Hg at 363.9° F (NTP, 1992) 0.20 mmHg 1.96X10-1 mm Hg at 25 °C (est) Vapor pressure, kPa at 20 °C: 0.02 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3432894.png)
![[3-(2-Fluorophenyl)-2-phenylpropyl]amine hydrochloride](/img/structure/B3432902.png)
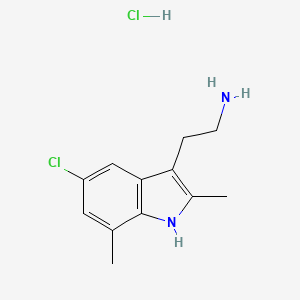
![2-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B3432912.png)

![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B3432946.png)

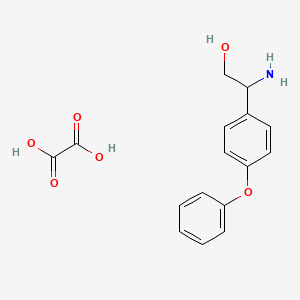

![2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate](/img/structure/B3432995.png)
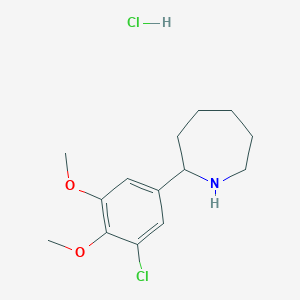
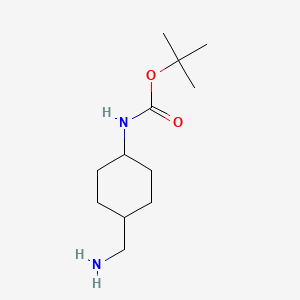
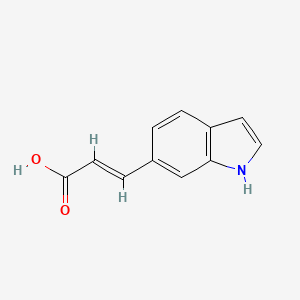
![2-Cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B3433020.png)
